2,5-Dibromobenzenesulfonyl chloride

Vue d'ensemble

Description

2,5-Dibromobenzenesulfonyl chloride (2,5-DBBCl) is a compound used in organic synthesis, primarily in the form of a reagent or catalyst. It is a colorless solid, soluble in organic solvents and insoluble in water. It is used in a variety of processes, including the synthesis of esters, amides, and other derivatives. It is also used in the synthesis of various heterocyclic compounds. 2,5-DBBCl is a useful reagent for the preparation of a range of organic compounds.

Applications De Recherche Scientifique

Solid-Phase Synthesis

- Polymer-Supported Benzenesulfonamides : 2,5-Dibromobenzenesulfonyl chloride is used in the preparation of polymer-supported benzenesulfonamides. These intermediates are crucial for various chemical transformations and the synthesis of diverse privileged scaffolds. Such applications are pivotal in solid-phase synthesis strategies (Fülöpová & Soural, 2015).

Chemical Transformations

- Chlorohydroxybenzenesulfonyl Derivatives : Research shows that derivatives of this compound have potential as herbicides. These derivatives have been synthesized and studied for their infrared and nuclear magnetic resonance spectral characteristics, highlighting their chemical versatility (Cremlyn & Cronje, 1979).

Bacterial Biofilm Inhibition

- N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Nitrobenzenesulfonamides : Synthesized derivatives of this compound have shown effectiveness in inhibiting bacterial biofilms. This is significant in the context of bacterial resistance and the search for new antibacterial strategies (Abbasi et al., 2020).

Biological Applications

- Covalent Attachment of Biologicals : this compound derivatives have been used for the covalent attachment of biologicals to various solid supports. This includes applications in bioselective separation for therapeutic purposes (Chang et al., 1992).

Synthesis of Heterocyclic Compounds

- 1,2,5-Benzothiadiazepine 1,1-Dioxide Derivatives : The synthesis of these compounds involves reactions with this compound. This research highlights the compound's role in the creation of complex heterocyclic structures (Migliara et al., 1979).

Analytical Chemistry

- Enhancement in Detection of Estrogens : In analytical chemistry, derivatives of this compound have been used to enhance the detection of estrogens in biological fluids. This demonstrates its utility in improving the sensitivity of analytical methods (Higashi et al., 2006).

Safety and Hazards

2,5-Dibromobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn . It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction context.

Mode of Action

2,5-Dibromobenzenesulfonyl chloride is an organic compound that is often used as a reagent in chemical reactions . It can react with various substrates to form new compounds. For example, it has been used to synthesize 1,1-dimethylethyl (2S,4R)-4-{[(2,5-dibromophenyl)sulfonyl]amino}-2-methyl-1-pyrrolidinecarboxylate and 1-benzyl-2-(2,5-dibromophenyl)indole .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction it is involved in. As a reagent, it contributes to the formation of new compounds with potentially diverse effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, its melting point is reported to be between 69-73 °C , suggesting that it is stable under normal room temperature but can change state under elevated temperatures.

Analyse Biochimique

Biochemical Properties

2,5-Dibromobenzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the formation of sulfonamide bonds. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can react with amines to form stable sulfonamide linkages. This reactivity is utilized in the modification of proteins and peptides, allowing for the study of enzyme mechanisms and protein-protein interactions. The compound’s ability to form covalent bonds with biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with amines allows it to alter the activity of key regulatory proteins, potentially affecting cellular responses to external stimuli. Additionally, this compound can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic amines, forming stable sulfonamide bonds. This reaction can inhibit or activate enzymes by modifying their active sites or regulatory domains. The compound can also alter gene expression by modifying transcription factors, thereby influencing the transcriptional activity of specific genes. These molecular interactions are critical for understanding the compound’s biochemical properties and its applications in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings are essential for determining safe and effective dosages for research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s reactivity with amines allows it to bind to specific proteins, facilitating its transport to various cellular compartments. This distribution is essential for understanding the compound’s localization and accumulation within cells, which can impact its biochemical properties and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on local biomolecules. This localization is crucial for understanding the compound’s activity and function within different cellular contexts. The ability to target specific subcellular regions makes this compound a valuable tool in biochemical research .

Propriétés

IUPAC Name |

2,5-dibromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMPLIWURYRGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372103 | |

| Record name | 2,5-Dibromobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23886-64-8 | |

| Record name | 2,5-Dibromobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

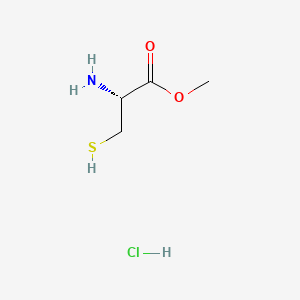

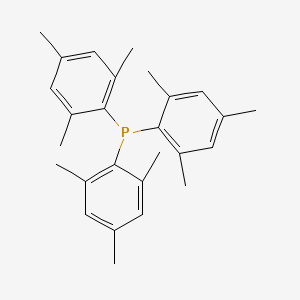

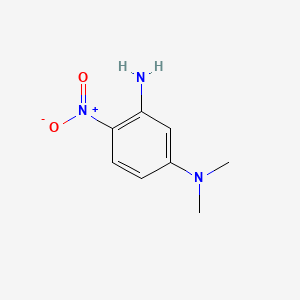

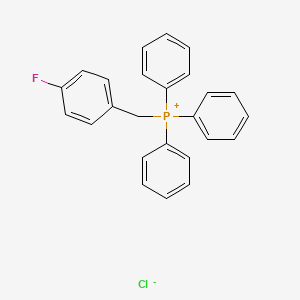

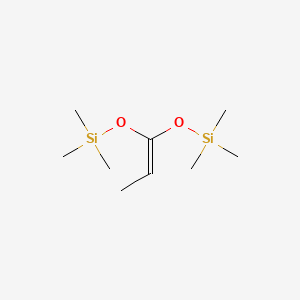

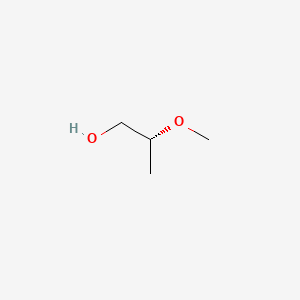

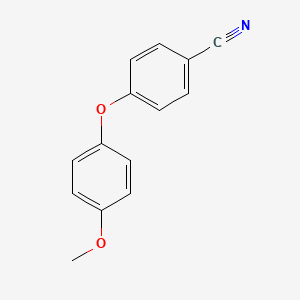

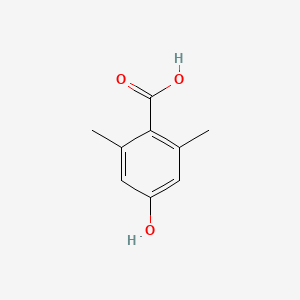

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

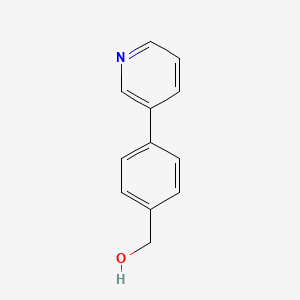

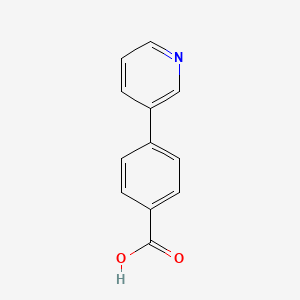

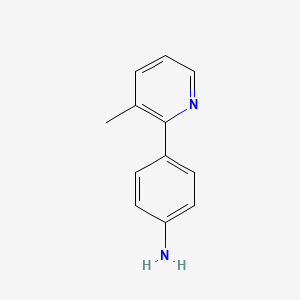

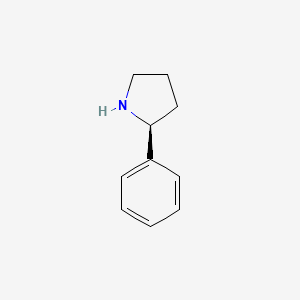

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)